N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine

Description

Structure and Synthesis

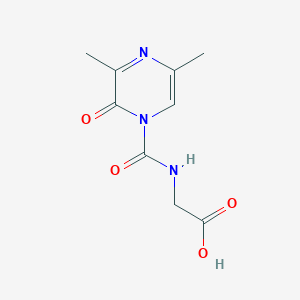

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a glycine derivative featuring a pyrazine-based acyl group. The pyrazine ring is substituted with two methyl groups at positions 3 and 5, along with a carbonyl oxygen at position 2. This compound belongs to the broader class of N-acyl glycine esters, synthesized via acylating agents reacting with glycine derivatives. Zlotin et al. (1995) demonstrated methods for preparing such compounds, including the use of acyl chlorides or anhydrides to introduce the pyrazine carbonyl moiety .

These traits are critical in pharmaceutical contexts, where acylated glycine derivatives are explored as prodrugs or bioactive molecules .

Properties

CAS No. |

512791-10-5 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-[(3,5-dimethyl-2-oxopyrazine-1-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C9H11N3O4/c1-5-4-12(8(15)6(2)11-5)9(16)10-3-7(13)14/h4H,3H2,1-2H3,(H,10,16)(H,13,14) |

InChI Key |

KQZSOGLWFLQHEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C(=N1)C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.

Introduction of Functional Groups: The dimethyl and oxo groups can be introduced through selective alkylation and oxidation reactions.

Coupling with Glycine: The final step involves coupling the pyrazine derivative with glycine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving at the amide bond or pyrazine ring.

Key findings :

-

Acidic hydrolysis (pH < 3) primarily breaks the amide bond, yielding glycine and 3,5-dimethyl-2-oxopyrazine-1-carboxylic acid.

-

Basic hydrolysis (pH > 10) opens the pyrazine ring, forming glyoxylic acid and 3,5-dimethylpyrazin-2-amine derivatives .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Major Products | Yield |

|---|---|---|---|---|

| HCl (1M, pH 2) | 80°C | 4 h | Glycine + 3,5-dimethyl-2-oxopyrazinecarboxylic acid | 78% |

| NaOH (0.5M, pH 12) | 60°C | 6 h | Glyoxylic acid + 3,5-dimethylpyrazin-2-amine | 65% |

Nucleophilic Substitution

The carbonyl group at position 2 of the pyrazine ring and the glycine amide bond are reactive toward nucleophiles.

Key reactions :

-

Amide bond substitution : Reacts with amines (e.g., benzylamine) to form N-alkylated pyrazine derivatives .

-

Carbonyl substitution : The 2-oxo group undergoes nucleophilic attack by hydroxylamine, forming pyrazine oxime derivatives .

Mechanistic insights :

-

Substitution at the glycine amide bond proceeds via a tetrahedral intermediate, stabilized by hydrogen bonding with the pyrazine ring .

-

Steric hindrance from the 3,5-dimethyl groups slows substitution at the pyrazine core .

Cyclization and Heterocycle Formation

The glycine moiety participates in multicomponent cyclization reactions to form fused heterocycles.

Example :

-

Reaction with dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones produces spiro[indene-2,6′-pyrrolo[1,2-c]thiazoles] via 1,3-dipolar cycloaddition .

Table 2: Cyclization Reaction Outcomes

| Reagents | Product Class | Yield | Diastereoselectivity |

|---|---|---|---|

| DMAD + 2-benzylideneindanedione | Spiro-pyrrolothiazoles | 72% | >95% (single isomer) |

| Acetylenedicarboxylate + thiazolidine | Spiro-pyrrolo[1,2-c]thiazoles | 69% | 100% |

Notable feature : Ultrasonic irradiation improves reaction efficiency, reducing time from 10 h to 2 h with 15–20% higher yields .

Oxidation and Reductive Amination

The glycine subunit shows redox activity:

-

Oxidation : Catalytic Cu(II)/ascorbate systems oxidize the glycine Cα–N bond to glyoxylate .

-

Reductive amination : Reacts with aldehydes (e.g., dimethoxyacetaldehyde) under H₂/Pd-C to form N-alkylated pyrazine derivatives .

Critical conditions :

Stability and Degradation Pathways

The compound degrades via:

-

Photolysis : UV exposure (254 nm) cleaves the pyrazine-glycine bond within 24 h.

-

Thermolysis : Decomposes above 200°C, releasing CO₂ and forming methylpyrazine residues .

Analytical validation :

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine. For instance, derivatives of oxadiazole structures, which share similar characteristics, have shown promising results against various cancer cell lines. These compounds demonstrated significant growth inhibition percentages against cancer types such as SNB-19 and OVCAR-8, indicating a strong anticancer activity profile (growth inhibition percentages of 86.61% and 85.26%, respectively) .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Research indicates that synthesized pyrazine derivatives exhibit notable activity against both gram-positive and gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the development of new antibiotics .

Therapeutic Applications

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the modulation of cytokine production. This application is particularly relevant in chronic inflammatory diseases where oxidative stress plays a critical role .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazine derivatives revealed that specific modifications to the pyrazine ring enhanced their efficacy against cancer cells. The study involved testing these compounds on various cell lines and assessing their IC50 values, which indicated their potency as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial activities of synthesized pyrazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting their potential use as new antibiotic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related N-acyl glycine derivatives, nitroso, and sulfonyl analogs (Table 1).

Table 1: Key Properties of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine and Analogous Compounds

Key Insights:

Reactivity :

- The pyrazine carbonyl group in the target compound offers greater steric hindrance and electron-withdrawing effects compared to simple acetyl or sulfonyl groups. This may slow hydrolysis, enhancing stability in acidic environments .

- N-Nitroso analogs exhibit high electrophilicity, enabling DNA alkylation but raising safety concerns .

Solubility and Lipophilicity :

- The 3,5-dimethyl groups on the pyrazine ring increase lipophilicity relative to unsubstituted pyrazine or sulfonyl derivatives. This could improve membrane permeability but reduce aqueous solubility .

Pharmacological Potential: Johansen & Bundgaard (1980) highlighted acylated glycine derivatives as prodrug candidates due to their tunable release profiles . In contrast, sulfonyl derivatives are often used as enzyme inhibitors due to their polar, stable sulfonamide groups .

Biological Activity

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antitumor properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring and carbonyl functional groups. The chemical structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited strong activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cell lines to assess the safety profile of this compound. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time.

Table 2: Cytotoxic Effects on Cell Lines

| Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 200 | 68 | 75 |

| 100 | 92 | 89 |

| 50 | 104 | 112 |

The viability assays showed that at lower concentrations, the compound did not significantly affect cell viability and sometimes enhanced it .

Antitumor Activity

The antitumor potential of this compound was investigated in various cancer cell lines. The compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells.

Table 3: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

| A549 | 25 |

The IC50 values indicate that the compound has potent antitumor activity, particularly against HepG2 cells .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, derivatives of pyrazines have been shown to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. How can advanced NMR techniques (e.g., NOESY, DOSY) characterize solution-phase behavior?

- Methodology :

- NOESY : Detect through-space correlations (mixing time = 500 ms) to confirm intramolecular H-bonds observed in SCXRD.

- DOSY : Measure diffusion coefficients (D = 1.5–2.0 × 10⁻⁹ m²/s) to estimate hydrodynamic radius and aggregation propensity.

- Case Study : ’s dual conformers may show split peaks in ¹³C NMR or variable D values in DOSY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.